molecular formula C16H17N5O6 B11593324 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol

4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11593324
M. Wt: 375.34 g/mol
InChI Key: VJENMDSEFQBGFK-UHFFFAOYSA-N
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Description

4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, nitro, and pyrazolyl groups

Preparation Methods

The synthesis of 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can affect the activity of enzymes and other proteins. The pyrazole rings can also interact with specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include those with pyrazole rings and similar functional groups, such as:

  • 4,4’-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]bis(5-methyl-1,2-dihydro-3H-pyrazol-3-one)
  • 4-hydroxy-3-methoxy-5-nitrophenyl derivatives

Compared to these compounds, 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and the resulting chemical and biological properties .

Properties

Molecular Formula

C16H17N5O6

Molecular Weight

375.34 g/mol

IUPAC Name

4-[(4-hydroxy-3-methoxy-5-nitrophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C16H17N5O6/c1-6-11(15(23)19-17-6)13(12-7(2)18-20-16(12)24)8-4-9(21(25)26)14(22)10(5-8)27-3/h4-5,13,22H,1-3H3,(H2,17,19,23)(H2,18,20,24)

InChI Key

VJENMDSEFQBGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C3=C(NNC3=O)C

Origin of Product

United States

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